molecular formula C20H25N3O3S B2748197 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898449-54-2

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2748197
CAS RN: 898449-54-2
M. Wt: 387.5
InChI Key: ZWOLZURMHWOXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, solvent-free, and catalyst-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones has been developed . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This reaction was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Urea-Based Herbicides and Environmental Impact

Urea-based herbicides, including phenylureas, are utilized in agriculture for controlling broadleaf and grassy weeds. These compounds act by inhibiting photosynthesis at photosystem II or acetolactate synthase. Their presence in aquatic environments due to agricultural runoff has led to studies on their effects on non-target organisms like fish and amphibians. The research suggests that diuron, a phenylurea herbicide, can cause sub-lethal behavioural and developmental effects in fish at concentrations lower than 0.1mg/L. This highlights the environmental and ecological considerations of using urea-based herbicides (Marlatt & Martyniuk, 2017).

Urease Inhibitors in Medical Applications

Urease inhibitors have shown potential for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The exploration of various groups of urease inhibitors, including hydroxamic acids and urea derivatives, underscores the therapeutic potential of targeting urease activity to manage infections. Despite limited clinical use, this research area remains promising for developing new treatments (Kosikowska & Berlicki, 2011).

Biochemical Insights from Urea Derivatives

The study of urea derivatives extends to biochemical applications, including the analysis of urease activity and the synthesis of organic carbonates. Ureaform, a condensation product of urea and formaldehyde, is used as a slow-release fertilizer, indicating the agricultural implications of urea derivatives. Moreover, the synthesis of organic carbonates from urea highlights its role in green chemistry applications, contributing to the production of environmentally friendly chemicals (Shukla & Srivastava, 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(22-17-9-3-1-4-10-17)21-15-14-18-11-7-8-16-23(18)27(25,26)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLZURMHWOXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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